molecular formula C23H21N3O B3012736 3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 835897-44-4

3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

Cat. No.: B3012736
CAS No.: 835897-44-4
M. Wt: 355.441
InChI Key: JSPLQNUOAZPXLC-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethyl group and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions, followed by the introduction of the benzamide group via amide bond formation. Key steps may involve:

    Cyclization: Formation of the imidazo[1,2-a]pyridine ring through intramolecular cyclization of appropriate precursors.

    Amidation: Coupling of the imidazo[1,2-a]pyridine derivative with 3,4-dimethylbenzoic acid or its derivatives to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups

Properties

IUPAC Name

3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-15-6-7-19(13-17(15)3)23(27)24-20-10-8-18(9-11-20)21-14-26-12-4-5-16(2)22(26)25-21/h4-14H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPLQNUOAZPXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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